PSMA (27-38)
Description
Properties
sequence |
VLAGGFFLL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
PSMA (27-38) |
Origin of Product |
United States |
Comparison with Similar Compounds
Imaging Agents
Therapeutic Agents
Antibody vs. Small Molecule Approaches
- Key Insight: Antibodies (e.g., J591) bind extracellular PSMA epitopes and are effective in tumors with neovascular PSMA expression (e.g., renal cell carcinoma). Small molecules offer faster pharmacokinetics but may require structural modifications for sustained activity .
Expression-Dependent Therapies
PSMA expression varies across tumor types and subtypes:
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Approach
The predominant method for preparing PSMA peptides, including PSMA (27-38), is solid-phase peptide synthesis. This method allows precise control over peptide chain assembly and facilitates the incorporation of urea-based linkages critical for PSMA binding affinity.
- Urea Bond Formation on Solid Phase:
A novel and efficient method involves the formation of the isocyanate intermediate and subsequent urea bond formation directly on the solid support under standard peptide coupling conditions. This contrasts with traditional methods where isocyanate intermediates are formed in liquid phase before coupling.- The solid-phase approach uses a solid-phase-bound isocyanate intermediate that reacts with an amine to form the urea bond, streamlining synthesis and improving yield.
- Reaction progress is monitored qualitatively by the Kaiser test (for free amines) and on-bead FT-IR spectroscopy to confirm isocyanate and urea bond formation.
- The final peptide structure, such as Glutamate-Urea-Lysine (EUK), is confirmed by LC-MS and ^1H-NMR spectroscopy.
Chemical Synthesis Steps for PSMA (27-38) Preparation
The preparation of PSMA (27-38) generally follows these key steps:
| Step Number | Description | Details/Techniques Used |
|---|---|---|
| 1 | Solid-Phase Peptide Assembly | Sequential addition of amino acids on resin support using Fmoc chemistry. |
| 2 | Isocyanate Intermediate Formation | Formation of isocyanate intermediate on solid phase from amine precursors. |
| 3 | Urea Bond Formation | Reaction of solid-phase isocyanate with amine to form urea linkage. |
| 4 | Cleavage and Purification | Cleavage from resin and purification by HPLC. |
| 5 | Structural Confirmation | LC-MS and NMR analysis to confirm peptide identity and purity. |
This approach ensures high purity and structural fidelity of the PSMA (27-38) peptide, essential for its biological activity.
Radiolabeling and Hybrid Tracer Development (Contextual Insight)
While PSMA (27-38) itself is a peptide fragment, its preparation often serves as a precursor for further functionalization, including radiolabeling for imaging or therapy. For example, PSMA-targeted hybrid tracers such as PSMA-I&F have been synthesized by conjugating the peptide scaffold with fluorescent dyes and radiometals (e.g., ^68Ga, ^177Lu).
Though these modifications are beyond the basic PSMA (27-38) peptide synthesis, they highlight the versatility of the synthetic peptide as a platform for advanced diagnostic and therapeutic agents.
Analytical Methods for Monitoring Preparation
Rigorous analytical techniques are employed to ensure the quality and identity of PSMA (27-38):
Kaiser Test:
Used during solid-phase synthesis to detect free amines, indicating coupling completion.On-Bead FT-IR Spectroscopy:
Enables monitoring of isocyanate intermediate formation and urea bond formation directly on resin beads.Liquid Chromatography-Mass Spectrometry (LC-MS):
Confirms molecular weight and purity of the synthesized peptide.Nuclear Magnetic Resonance (NMR) Spectroscopy:
Provides detailed structural confirmation, especially of urea linkages and peptide backbone.
Summary Table: Preparation Methods Overview
Research Findings and Implications
- The solid-phase formation of isocyanate and urea bonds significantly simplifies the synthesis of urea-based PSMA inhibitors such as PSMA (27-38), improving efficiency and scalability.
- The robustness of the glutamate-urea-lysine motif allows for chemical modifications without loss of PSMA binding affinity, facilitating the development of multifunctional agents for imaging and therapy.
- Analytical methods like on-bead FT-IR and Kaiser tests provide real-time monitoring, reducing synthesis errors and improving yield.
- The preparation methods are compatible with subsequent radiolabeling and fluorescent tagging, enabling advanced applications in prostate cancer diagnostics and treatment.
Q & A
Basic Research Questions
Q. How can researchers validate PSMA (27-38)-targeting agents in preclinical models?
- Methodological Answer : Validation requires a multi-step approach:
Binding Affinity Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interaction kinetics between PSMA (27-38) and targeting agents (e.g., aptamers or antibodies). Include negative controls (e.g., non-PSMA-expressing cell lines) .
In Vitro Functional Testing : Assess cellular uptake in PSMA-positive vs. PSMA-negative cell lines via flow cytometry or confocal microscopy. For gene delivery systems, measure transfection efficiency using luciferase reporter assays .
Statistical Validation : Apply Student’s t-test or ANOVA to compare experimental groups, ensuring p-values <0.05 with adjustments for multiple comparisons .
- Key Consideration : Report instrument precision (e.g., ±0.1 nM for SPR) and avoid overreporting significant digits beyond instrumentation limits .
Q. What statistical methods are recommended for analyzing PSMA-targeted therapy efficacy?
- Methodological Answer :
- Primary Analysis : Use Kaplan-Meier survival curves with log-rank tests for time-to-event data (e.g., metastasis-free survival).
- Secondary Endpoints : For continuous variables (e.g., PSA levels), apply mixed-effects models to account for repeated measures.
- Power Analysis : Calculate sample sizes using pilot data (e.g., 80% power, α=0.05) to minimize Type II errors .
- Reporting Standards : Specify exact p-values (e.g., p=0.032) rather than thresholds (e.g., "p<0.05") and define confidence intervals (95% CI) .
Q. How should researchers document PSMA-binding affinity data to ensure reproducibility?
- Methodological Answer :
- Data Structure : Report equilibrium dissociation constants (KD) as mean ± SD from ≥3 independent experiments.
- Instrument Calibration : Detail buffer conditions (pH, temperature) and instrumentation settings (e.g., flow rate in SPR).
- Negative Controls : Include PSMA-negative cell lines or scrambled aptamer sequences to validate specificity .
- Compliance : Adhere to journal guidelines (e.g., ≤3 significant figures for calculated values unless justified by instrument precision) .
Advanced Research Questions
Q. How can discrepancies in PSMA PET diagnostic accuracy across studies be systematically addressed?
- Methodological Answer :
Meta-Analysis Framework : Pool sensitivity/specificity data (e.g., from 40% sensitivity in nodal detection ) using random-effects models to account for heterogeneity.
Covariate Adjustment : Stratify by variables like PSA levels or tumor volume, which correlate with PSMA PET sensitivity .
Expert Consensus : Align interpretations with guidelines (e.g., EANM-EAU recommendations for PSMA PET/CT in high-risk prostate cancer) to resolve contradictory findings .
- Tool Recommendation : Use QUADAS-2 for quality assessment of diagnostic accuracy studies.
Q. What methodologies optimize radiomics-deep learning integration for PSMA-RADS classification?
- Methodological Answer :
Feature Extraction : Use PyRadiomics to quantify PSMA PET texture features (e.g., gray-level co-occurrence matrix).
Model Architecture : Implement 3D convolutional neural networks (CNNs) with attention mechanisms to prioritize PSMA-avid lesions .
Interpretability : Apply t-SNE visualization to map feature clusters to PSMA-RADS categories and report calibration curves for prediction confidence .
Q. How to design longitudinal studies assessing PSMA’s role in early metastasis detection?
- Methodological Answer :
- Cohort Selection : Enroll patients with biochemical recurrence (PSA >0.2 ng/mL post-prostatectomy) and stratify by PSMA PET positivity .
- Endpoint Definition : Use metastasis-confirmed biopsy or progression-free survival as primary endpoints.
- Imaging Protocol : Standardize PSMA PET/CT acquisition intervals (e.g., baseline, 6-month, 12-month) to reduce inter-scanner variability .
- Statistical Plan : Account for competing risks (e.g., death) using Fine-Gray subdistribution hazard models.
Q. What strategies enhance PSMA aptamer delivery systems in gene therapy?
- Methodological Answer :
Aptamer Engineering : Modify the A10–3.2 aptamer (39 nucleotides) with PEGylation to improve serum stability .
Nanocarrier Optimization : Use reduction-cleavable hyperbranched polymers for pH-responsive gene release in PSMA-positive cells .
In Vivo Validation : Quantify tumor suppression in xenograft models via bioluminescence imaging and compare to non-targeted carriers .
Q. How to formulate hypothesis-driven research questions on PSMA (27-38) mechanisms?
- Methodological Answer :
- PICOT Framework : Define Population (e.g., metastatic castration-resistant PCa), Intervention (PSMA-targeted therapy), Comparator (standard chemotherapy), Outcome (overall survival), and Timeframe (24 months).
- Theoretical Anchoring : Link questions to PSMA’s enzymatic function (e.g., folate hydrolase activity) or signaling pathways .
- Iterative Refinement : Use pilot data to narrow scope (e.g., focus on bone metastasis if preliminary PSMA uptake is higher) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
